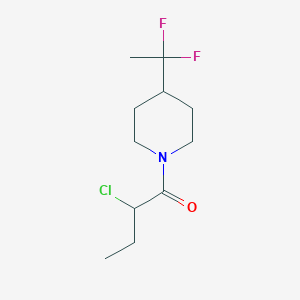

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one

CAS No.: 2092280-80-1

Cat. No.: VC3145921

Molecular Formula: C11H18ClF2NO

Molecular Weight: 253.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092280-80-1 |

|---|---|

| Molecular Formula | C11H18ClF2NO |

| Molecular Weight | 253.71 g/mol |

| IUPAC Name | 2-chloro-1-[4-(1,1-difluoroethyl)piperidin-1-yl]butan-1-one |

| Standard InChI | InChI=1S/C11H18ClF2NO/c1-3-9(12)10(16)15-6-4-8(5-7-15)11(2,13)14/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | UDARSGZTDKNDRC-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)N1CCC(CC1)C(C)(F)F)Cl |

| Canonical SMILES | CCC(C(=O)N1CCC(CC1)C(C)(F)F)Cl |

Introduction

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a difluoroethyl substituent, which are crucial in modulating its pharmacological properties.

Molecular Characteristics

-

Molecular Formula: C11H18ClF2NO

-

Molecular Weight: 253.71 g/mol

-

CAS Number: 2092280-80-1

| Property | Value |

|---|---|

| Molecular Formula | C11H18ClF2NO |

| Molecular Weight | 253.71 g/mol |

| CAS Number | 2092280-80-1 |

Structural Features

The compound includes a piperidine ring, which is a common structure in many pharmaceuticals, often acting as a ligand for neurotransmitter receptors or other enzyme systems. The difluoroethyl group attached to the piperidine ring is significant for its potential impact on the compound's biological activity.

Biological Activity and Potential Applications

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one is of interest in the synthesis of compounds with potential therapeutic benefits, particularly in the development of neuroblocking agents. Compounds with similar structures, such as Fluspirilen and Penfluridol, are known neuroblockers, suggesting that this compound could contribute to related therapeutic areas.

Metabolic Stability Considerations

In general, compounds with complex structures like 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one require careful evaluation of their metabolic stability. This involves assessing how they are metabolized in the body, typically using in vitro models such as human liver microsomes. Understanding metabolic stability is crucial for predicting potential toxicity and efficacy in therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume